(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl
Description
Contextualization within Chiral Pyrrolidine (B122466) Chemistry Research
The field of chiral pyrrolidine chemistry is a major focus of modern organic and medicinal chemistry. The pyrrolidine ring is considered a "privileged scaffold" because its structure is frequently found in a vast number of FDA-approved drugs and natural products, including alkaloids like nicotine (B1678760) and amino acids like proline. nih.govmappingignorance.orgresearchgate.net The academic interest in pyrrolidines is largely due to several key features:
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, allowing for a wide array of distinct stereoisomers. nih.gov The spatial arrangement of substituents is critical, as different enantiomers or diastereomers of a drug can have vastly different biological activities. mappingignorance.org The specific (R)-configuration of the title compound is therefore not a trivial detail but a defining feature that dictates its interaction with chiral biological targets like enzymes and receptors. nih.govresearchgate.net
Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold give it a non-planar, puckered conformation. nih.govresearchgate.net This three-dimensionality is highly advantageous in drug design, as it allows for more precise and effective exploration of the binding pockets of target proteins. nbinno.com
Synthetic Versatility: The pyrrolidine nucleus, often derived from readily available starting materials like proline, can be functionalized at various positions. mdpi.comosi.lv The development of stereoselective synthesis methods to create specifically substituted pyrrolidines, such as (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, is a testament to the ongoing effort to build libraries of novel chiral compounds for drug discovery. acs.orgorganic-chemistry.orgrsc.org
Within this context, this compound represents a pre-functionalized, stereochemically pure intermediate, enabling chemists to incorporate its specific structural and electronic properties into larger, potentially therapeutic molecules.
Historical Overview of Related Chemical Class Development
The development of pyrrolidine-based compounds has a rich history rooted in natural product chemistry. Early research focused on isolating and understanding the structure of alkaloids containing the pyrrolidine ring. wikipedia.org The discovery of the biological activities of these natural products spurred interest in synthesizing derivatives to improve their properties.
A significant milestone was the use of the amino acid (S)-proline as a chiral starting material. mdpi.com This provided an accessible and inexpensive way to produce enantiomerically pure pyrrolidine derivatives, shifting the focus from resolving racemic mixtures to designing asymmetric syntheses from the outset. Over the decades, this has led to the inclusion of the pyrrolidine scaffold in a wide range of therapeutic areas, including antiviral, anticancer, and central nervous system drugs. nbinno.commdpi.com Drugs such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and various modern antiviral agents like Glecaprevir and Voxilaprevir, feature a core pyrrolidine structure, highlighting the enduring importance of this chemical class. researchgate.netmdpi.com The evolution of synthetic methods has allowed for the creation of increasingly complex substitution patterns, leading to compounds like this compound, which combine the chiral pyrrolidine core with other pharmacologically relevant fragments. mdpi.com
Rationale for Advanced Chemical Investigations of this compound
The scientific rationale for investigating a specific molecule like this compound is based on the principle of molecular design, where distinct structural components are combined to achieve a desired chemical function.
The (R)-3-Substituted Pyrrolidine Core: Substitution at the 3-position of the pyrrolidine ring is a common strategy in drug design. nih.gov The specific (R)-stereochemistry fixes the orientation of the bulky phenoxy group in space. This is critical because the precise positioning of substituents is often the key to achieving high-affinity binding to a biological target. Research on different enantiomers of pyrrolidine-based compounds has repeatedly shown that one enantiomer is often significantly more active than the other. frontiersin.orgnih.gov
The Phenoxy Moiety: The phenoxy group itself is a privileged structure in medicinal chemistry. nih.gov It can participate in important non-covalent interactions, such as π–π stacking with aromatic amino acid residues (e.g., tyrosine or phenylalanine) in a protein's binding site. This ability to form strong interactions makes it a valuable component for enhancing the binding affinity of a potential drug molecule. nih.gov
The Ortho-Chloro Substituent: The placement of a chlorine atom on the phenoxy ring, particularly at the ortho position, serves to modulate the group's electronic and steric properties. The electron-withdrawing nature of chlorine can alter the charge distribution of the aromatic ring and its ability to participate in hydrogen bonding. Furthermore, its presence can influence the preferred conformation of the phenoxy group relative to the pyrrolidine ring, which can be exploited to fine-tune the molecule's fit within a target binding site and potentially improve selectivity. nih.gov
Therefore, this compound is investigated not necessarily as an end-product, but as a highly specialized chiral intermediate. Its structure is pre-optimized with features known to be favorable for biological interactions, making it an attractive starting point for the synthesis of novel drug candidates.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(3R)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
InChI Key |
LTLSKZXQXKHRPE-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2Cl.Cl |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Enantioselective Synthetic Approaches to Pyrrolidine (B122466) Scaffolds
Enantioselective synthesis aims to directly produce the desired enantiomer, (R)-3-hydroxypyrrolidine, from achiral or prochiral starting materials, thereby avoiding the separation of enantiomers at a later stage.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of pyrrolidine rings. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example, where chiral phosphoramidite (B1245037) ligands can induce high enantioselectivity in the formation of the pyrrolidine ring. nih.gov While broadly applicable, the specific application to form the 3-hydroxypyrrolidine precursor would require appropriately substituted starting materials.
Another significant advancement is the use of copper-catalyzed intramolecular hydroamination reactions. This method can provide access to enantiopure α-arylpyrrolidines and could be adapted for the synthesis of other substituted pyrrolidines. mdpi.com The choice of a suitable chiral ligand is crucial for achieving high enantiomeric excess (ee).
| Catalytic System | Reaction Type | Key Feature | Potential Application |
| Palladium/Chiral Phosphoramidite | [3+2] Cycloaddition | Forms the pyrrolidine ring with high enantioselectivity. nih.gov | Synthesis of the core pyrrolidine scaffold from acyclic precursors. |
| Copper/Chiral Ligand | Intramolecular Hydroamination | Efficient formation of the pyrrolidine ring from an amino-alkene precursor. mdpi.com | Cyclization to form the chiral pyrrolidine intermediate. |
Chiral Auxiliary Strategies for Stereocontrol
Chiral auxiliary-based strategies involve temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereoselective formation of the desired product. This auxiliary is then removed in a subsequent step. For the synthesis of the pyrrolidine scaffold, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the precursor molecule to control the stereochemistry of ring formation or functionalization.
For instance, the use of a chiral N-tert-butanesulfinyl group in a [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides allows for the diastereoselective synthesis of densely substituted pyrrolidines. mdpi.com The sulfinyl group can be subsequently removed to yield the desired pyrrolidine.
Organocatalytic Pathways to Pyrrolidine Derivatives
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. rsc.orggoogle.com Proline and its derivatives are prominent organocatalysts for the enantioselective formation of various heterocyclic compounds, including pyrrolidines. rsc.orggoogle.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, guiding the reaction pathway to favor one enantiomer. For example, chiral pyrrolidine-based organocatalysts have been successfully used in asymmetric Michael additions to construct chiral building blocks that can be further elaborated into the desired 3-hydroxypyrrolidine. rsc.org
Diastereoselective Synthesis and Subsequent Separation Techniques
Diastereoselective synthesis involves creating a molecule with multiple stereocenters in a way that favors the formation of one diastereomer over others. In the context of synthesizing (R)-3-(2-Chlorophenoxy)-pyrrolidine, a common approach is the diastereoselective reduction of a prochiral ketone precursor, such as N-Boc-3-pyrrolidinone. The use of a chiral reducing agent can lead to the preferential formation of either (R)- or (S)-N-Boc-3-hydroxypyrrolidine.
Alternatively, a substrate-controlled diastereoselective approach can be employed, where an existing stereocenter in the starting material directs the formation of a new stereocenter. Following the diastereoselective reaction, the resulting diastereomers, which have different physical properties, can be separated using standard techniques like chromatography or crystallization.
Chiral Resolution Methodologies Applied to Pyrrolidine Precursors
Chiral resolution is a classical and widely practiced method for separating a racemic mixture of enantiomers. For the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, this typically involves the resolution of a racemic precursor, most commonly (±)-3-hydroxypyrrolidine or a protected derivative thereof.
Classical Resolution via Diastereomeric Salt Formation
This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net
For the resolution of racemic 3-hydroxypyrrolidine, which is basic, a chiral acid is used as the resolving agent. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
The process involves the following steps:
Salt Formation: The racemic 3-hydroxypyrrolidine is treated with an enantiomerically pure chiral acid in a suitable solvent.
Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other, causing it to crystallize out of the solution.
Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of 3-hydroxypyrrolidine is then liberated by treating the salt with a base to neutralize the chiral acid.
| Resolving Agent (Example) | Target Compound | Principle of Separation |
| (+)-Dibenzoyl-D-tartaric acid | (±)-3-Hydroxypyrrolidine | Formation of diastereomeric salts with different solubilities. researchgate.net |
| (S)-(+)-Mandelic acid | (±)-3-Hydroxypyrrolidine | Differential crystallization of the resulting diastereomeric salts. |
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.
Kinetic Resolution Methodologies
Kinetic resolution is a pivotal technique for obtaining the desired (R)-enantiomer from a racemic mixture of precursors, typically a protected 3-hydroxypyrrolidine. This separation is often achieved through enzymatic catalysis, where an enzyme selectively acylates one enantiomer at a much faster rate than the other.
Lipases are commonly employed for this purpose due to their stereoselectivity. For instance, the acetylation of racemic N-protected 3-hydroxypyrrolidine can be efficiently catalyzed by various lipases. A study by Bäckvall et al. utilized lipase (B570770) PS-IM in conjunction with a ruthenium catalyst for dynamic kinetic resolution, which allows for the in-situ racemization of the slower-reacting enantiomer, thereby theoretically enabling a 100% yield of the desired product. rsc.org In their work on the acetylation of N-Cbz protected 3-hydroxy-pyrrolidine, they achieved a high yield of 87% with an excellent enantioselectivity of 95% for the (R)-acetylated product. rsc.org
Other research has also demonstrated the efficacy of Amano lipases P and PS-IM for the resolution of 3-hydroxypyrrolidines. rsc.org These enzymatic methods offer a highly selective route to the chiral precursors necessary for the synthesis of this compound.
Table 1: Enzymatic Kinetic Resolution of 3-Hydroxypyrrolidine Derivatives
| Enzyme | Substrate | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase PS-IM | (±)-N-Cbz-3-hydroxypyrrolidine | Acetic Anhydride | (R)-N-Cbz-3-acetoxypyrrolidine | 95% | rsc.org |
| Amano Lipase P | (±)-3-hydroxy-pyrrolidine | Acetic Anhydride | (R)-3-acetoxypyrrolidine | >99% | rsc.org |
| Novozym® 435 | trans-(±)-3,4-disubstituted pyrrolidine | Vinyl Acetate | Acylated product | >99% | rsc.org |
Preparative Chromatographic Enantioseparation
For the direct separation of enantiomers, preparative chromatographic techniques are indispensable. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for isolating the desired (R)-enantiomer of 3-(2-Chlorophenoxy)-pyrrolidine or its precursors on a larger scale.
Preparative SFC, in particular, has gained prominence as a "green" technology due to its use of supercritical CO2 as the primary mobile phase, which significantly reduces the consumption of organic solvents. nih.govresearchgate.netmdpi.comresearchgate.net This technique offers advantages in terms of speed, efficiency, and easier product recovery. nih.govresearchgate.net The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have shown broad applicability in separating a diverse range of chiral compounds. mdpi.com
The selection of an appropriate CSP and mobile phase is typically determined through initial screening at an analytical scale before scaling up to a preparative method. For compounds similar to the target molecule, amylose-based CSPs have demonstrated good performance. mdpi.com
Chemical Transformations of Precursors to Yield this compound
Mitsunobu Coupling Approaches for Phenoxy Linkage
The formation of the ether linkage between the 2-chlorophenol (B165306) and the pyrrolidine ring is a key step in the synthesis. The Mitsunobu reaction is a widely utilized and efficient method for this transformation. organic-chemistry.orgmissouri.edunih.gov This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenol, under mild conditions with inversion of stereochemistry at the alcohol center. organic-chemistry.orgmissouri.edu
In the context of synthesizing (R)-3-(2-Chlorophenoxy)-pyrrolidine, a protected (S)-3-hydroxypyrrolidine is typically used as the starting material. The reaction is carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The use of sterically hindered phenols in Mitsunobu reactions has been studied, and while it can slow down the reaction rate, the use of high concentrations and sonication can lead to significant rate increases. acs.org
Pyrrolidine Ring-Forming Reactions
The construction of the pyrrolidine ring itself can be achieved through various synthetic strategies. One common approach is the intramolecular cyclization of a suitable acyclic precursor. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines can lead to the formation of 3-aryl pyrrolidines. chemrxiv.orgnih.gov
Another powerful method is the [3+2] cycloaddition reaction. This can involve the reaction of an azomethine ylide with an alkene to form the five-membered pyrrolidine ring. ua.esmdpi.com Diastereoselective versions of this reaction, using chiral auxiliaries or catalysts, can be employed to control the stereochemistry of the newly formed chiral centers. acs.orgnih.govnih.gov Furthermore, multicomponent reactions offer an efficient way to construct highly substituted pyrrolidines in a single step. acs.orgnih.govnih.gov
Deprotection and Salt Formation Chemistry
The final steps in the synthesis typically involve the removal of any protecting groups and the formation of the hydrochloride salt. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. The cleavage of carbamates like the Boc group can be achieved under various conditions. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, are frequently used for Boc deprotection. masterorganicchemistry.com Alternatively, milder methods using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have also been developed. organic-chemistry.orglookchem.com
Following deprotection, the free base of (R)-3-(2-Chlorophenoxy)-pyrrolidine is converted to its hydrochloride salt. This is typically accomplished by treating a solution of the amine with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), which leads to the precipitation of the desired salt.
Mechanism-Oriented Studies of Key Synthetic Steps
The Mitsunobu reaction, a cornerstone in the synthesis of the target compound, has been the subject of extensive mechanistic studies. nih.govnih.govacs.orgacs.orgthieme-connect.com The generally accepted mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then protonates the nucleophile (the phenol) and activates the alcohol for nucleophilic attack.
The reaction typically proceeds with inversion of configuration at the secondary alcohol, which is crucial for obtaining the desired (R)-enantiomer from an (S)-alcohol precursor. organic-chemistry.orgmissouri.edu However, studies have shown that for sterically hindered alcohols, the reaction can sometimes proceed with retention of configuration through the intermediacy of an acyloxyphosphonium salt followed by acyl transfer. nih.govacs.org Computational studies have also been employed to further elucidate the reaction pathway and the structures of the various intermediates. nih.gov A deeper understanding of the mechanism allows for the optimization of reaction conditions to ensure high yields and stereoselectivity.
Transition State Analysis in Chiral Induction
Transition state analysis is a cornerstone of understanding and predicting stereoselectivity in chemical reactions. In the synthesis of chiral pyrrolidines, the formation of the desired enantiomer is dictated by the relative energy of the diastereomeric transition states leading to the possible stereoisomers. The transition state with the lower activation energy will be preferentially traversed, resulting in a higher reaction rate and yielding the major enantiomer. Computational methods are employed to locate and calculate the energies of these transient structures, providing a quantitative basis for the observed or predicted enantiomeric excess. emich.edu
In a typical asymmetric synthesis of a 3-substituted pyrrolidine, chiral induction can be achieved through various means, such as the use of a chiral catalyst, a chiral auxiliary on the substrate, or the inherent chirality of a starting material. For instance, in an organocatalyzed intramolecular aza-Michael cyclization to form a pyrrolidine ring, a chiral phosphoric acid catalyst can form a hydrogen-bonded complex with the substrate. whiterose.ac.uk DFT calculations on such systems reveal that the catalyst creates a specific chiral environment around the reacting centers. The substrate can adopt several conformations leading to different transition states, but non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the chiral pocket of the catalyst stabilize one transition state over the others. mdpi.com
For example, in the enantioselective synthesis of substituted pyrrolidines, the analysis might compare the transition states for the Re-face and Si-face attack on a key intermediate. The difference in the calculated Gibbs free energy (ΔΔG‡) between these two competing transition states directly correlates with the enantiomeric ratio of the products. A larger energy difference implies higher enantioselectivity.
Table 1: Illustrative Transition State Energy Data for a Model Asymmetric Pyrrolidine Synthesis
| Transition State | Description | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Key Interacting Groups | Predicted Major Product |
| TS-R | Leads to the (R)-enantiomer | 0.0 | Catalyst-Substrate H-bond, minimal steric clash | (R)-enantiomer |
| TS-S | Leads to the (S)-enantiomer | +2.5 | Steric repulsion with catalyst's bulky group | (S)-enantiomer |
This table illustrates how computational analysis can quantify the energetic preference for one stereochemical pathway over another. The lower energy of TS-R indicates that the formation of the (R)-product is kinetically favored.
Reaction Coordinate Mapping for Pyrrolidine Ring Closure
Reaction coordinate mapping involves charting the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. nih.gov This provides a detailed energetic profile of the reaction, revealing the rate-determining step and offering insights into the feasibility of the proposed mechanism. For the synthesis of a pyrrolidine ring, a key step is the intramolecular cyclization. This can occur through various mechanisms, such as nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. nih.gov
Computational modeling of the ring closure for a generic N-substituted 4,5-unsaturated amine, a common precursor for pyrrolidines, would typically proceed as follows:
Conformational Search: Identifying the low-energy conformations of the open-chain precursor.
Transition State Search: Locating the transition state for the C-N bond formation. The geometry of this transition state (e.g., bond lengths of the forming bond, ring pucker) is crucial.
Intermediate/Product Calculation: Optimizing the geometry of the resulting cyclic intermediate or product.
Energy Profile Construction: Connecting these stationary points (reactants, transition state, product) on a potential energy diagram.
The resulting reaction coordinate map visualizes the energy barriers that must be overcome for the reaction to proceed. For instance, in the formation of a pyrrolidinedione derivative, DFT calculations have shown that the cyclization step itself can have a very low energy barrier once the precursor is in a suitable tautomeric form. nih.gov However, the preceding tautomerization might have a much higher barrier, making it the rate-limiting step of the sequence. nih.gov
Table 2: Example of Calculated Parameters along a Reaction Coordinate for Pyrrolidine Ring Closure
| Point on Reaction Coordinate | Description | Potential Energy (kcal/mol) | Forming C-N Bond Distance (Å) |
| Reactant | Acyclic amine precursor | 0.0 | > 3.5 |
| Transition State (TS) | C-N bond partially formed | +15.2 | 2.15 |
| Product | Pyrrolidine ring | -5.8 | 1.47 |
This data demonstrates the energetic changes as the reaction progresses from the open-chain reactant, through the high-energy transition state, to the stable cyclized product. The activation energy of 15.2 kcal/mol represents the kinetic barrier to ring formation. Such detailed mapping is essential for optimizing reaction conditions, such as temperature, to overcome this barrier efficiently.
In Depth Stereochemical Elucidation and Absolute Configuration Assignment of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Advanced Spectroscopic Methods for Absolute Configurationresearchgate.netnih.govnih.gov
Spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light are powerful tools for determining absolute configuration, particularly for samples in solution. nih.gov These techniques are often used in conjunction with computational chemistry to provide a high degree of confidence in stereochemical assignments.
Circular Dichroism (CD) Spectroscopy and Computational Predictionnih.gov
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.govspringernature.com While enantiomers have identical absorption spectra for unpolarized light, their CD spectra are mirror images. This property makes CD an invaluable tool for stereochemical analysis.
The modern approach to assigning absolute configuration using CD involves a combination of experimental measurement and computational prediction. rsc.org The experimental CD spectrum of a chiral molecule, such as (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, is recorded. Concurrently, theoretical CD spectra for one of the enantiomers (e.g., the R-enantiomer) are calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). arxiv.org This computational process involves first identifying the low-energy conformations of the molecule, optimizing their geometries, and then calculating the CD spectrum for each conformer. spark904.nl The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. arxiv.org
The absolute configuration is assigned by comparing the experimentally measured spectrum with the computationally predicted one. nih.gov A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as (S). The development of advanced computational models and large-scale datasets is continuously improving the accuracy and efficiency of these predictions. arxiv.orgarxiv.org
Table 1: Illustrative Circular Dichroism Spectral Data
This table shows an example of the type of data obtained from a CD spectroscopic analysis.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| 280 | +50 |
| 262 | +1500 |
| 245 | -800 |
| 220 | +2200 |
| 205 | -1500 |
Vibrational Circular Dichroism (VCD) Analysis
Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared range, measuring the differential absorption of left and right circularly polarized IR radiation at the molecule's fundamental vibrational transitions. wikipedia.orgjascoinc.com VCD is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. nih.govspark904.nlrsc.org
Similar to electronic CD, the VCD method relies on comparing the experimental spectrum with a spectrum calculated via ab initio methods like DFT. nih.govnih.gov Since a VCD spectrum contains many distinct bands corresponding to various molecular vibrations, it provides a rich fingerprint of the molecule's 3D structure. wikipedia.org This high information content allows for very reliable assignments of absolute configuration. nih.gov The process involves recording the experimental VCD spectrum of the sample and comparing it to the DFT-calculated spectrum for a specific enantiomer. A match confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer. spark904.nl
Table 3: Representative Vibrational Circular Dichroism Data
This table illustrates typical data points from a VCD spectrum, showing the differential absorbance at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Differential Absorbance (ΔA x 10⁻⁵) |
| 2980 | C-H stretch | +2.5 |
| 2965 | C-H stretch | -1.8 |
| 1450 | CH₂ bend | +0.9 |
| 1325 | C-H wag | -3.2 |
| 1100 | C-O stretch | +4.1 |
Single-Crystal X-ray Diffraction for Definitive Stereochemistrynih.govspark904.nlwikipedia.orgrsc.orgresearchgate.netnih.govmdpi.com
Single-crystal X-ray diffraction is widely considered the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its relative and absolute stereochemistry. wikipedia.orgnih.gov The technique requires a high-quality single crystal of the compound. For amine-containing molecules like 3-(2-Chlorophenoxy)-pyrrolidine, forming a hydrochloride salt can improve crystallinity. researchgate.net
Crystallographic Data Collection and Refinement for Chiral Pyrrolidinesspark904.nlwikipedia.orgmdpi.com
The process begins with growing a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are meticulously recorded. princeton.edu
This raw data is then processed to determine the unit cell dimensions and the space group. For an enantiomerically pure chiral molecule, the crystal must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers or mirror planes. wikipedia.orgprinceton.edu The collected data is used to solve the crystal structure, generating an initial electron density map from which the positions of the atoms can be determined. This initial model is then refined, a process that adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. researchgate.net The quality of the final structure is assessed using metrics such as the R-factor.
Table 4: Exemplary Crystallographic Data and Refinement Parameters for a Chiral Pyrrolidine (B122466) HCl Salt
This table presents a typical summary of data collection and refinement statistics found in a crystallographic report.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₁₃Cl₂NO |
| Formula Weight | 234.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.541(2) |
| b (Å) | 6.215(1) |
| c (Å) | 10.987(3) |
| β (°) | 105.3(1) |
| Volume (ų) | 562.1(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.382 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100 |
| Reflections collected | 5480 |
| Independent reflections | 2150 [R(int) = 0.025] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.038 |
| wR₂ (all data) | 0.095 |
| Goodness-of-fit on F² | 1.05 |
| Absolute structure parameter (Flack x) | 0.02(4) |
Anomalous Dispersion Techniques for Absolute Structure Determinationspark904.nl
While X-ray diffraction readily reveals the connectivity and relative arrangement of atoms, determining the absolute configuration requires a specific phenomenon known as anomalous dispersion (or resonant scattering). wikipedia.org This effect occurs when the X-ray radiation used is near the absorption edge of one of the atoms in the crystal, causing a phase shift in the scattered X-rays. ias.ac.in
This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are normally equal. In the presence of an anomalous scatterer, the intensities of these "Bijvoet pairs" become unequal (I(hkl) ≠ I(-h-k-l)). mit.edu By measuring these intensity differences, the absolute configuration can be determined unambiguously. ias.ac.in
The presence of the chlorine atom in this compound is highly advantageous for this technique. Chlorine is a sufficiently heavy atom to produce a measurable anomalous scattering signal, especially with standard copper (CuKα) or molybdenum (MoKα) X-ray sources. ias.ac.inmit.edu During the final stages of crystallographic refinement, the Flack parameter is calculated. A value close to 0 for a given stereochemical model indicates that the assigned absolute configuration is correct, while a value close to 1 suggests it is inverted. mit.edu
Chiral Derivatizing Agent (CDA) NMR Spectroscopy for Enantiomeric Purity
The assessment of enantiomeric purity is a critical step in the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of Chiral Derivatizing Agents (CDAs), offers a powerful method for this determination. This technique transforms a pair of enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, into a pair of diastereomers with distinct NMR signals.
The underlying principle involves the covalent reaction of the chiral analyte, in this case, the secondary amine of the pyrrolidine ring in (R)- and (S)-3-(2-chlorophenoxy)-pyrrolidine, with a chiral derivatizing agent. This reaction creates a new molecule containing two chiral centers. The resulting diastereomers exhibit different spatial arrangements, leading to variations in the chemical environments of their respective nuclei. Consequently, these differences manifest as separate, quantifiable signals in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR.
A variety of CDAs are available, with the choice depending on the functional group of the analyte. For a secondary amine like that in 3-(2-chlorophenoxy)-pyrrolidine, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, and 1-naphthylethyl isocyanate. The reaction with the CDA would produce diastereomeric amides or ureas.
The enantiomeric excess (% ee) can then be calculated by integrating the well-resolved signals corresponding to each diastereomer. The accuracy of this method hinges on the reaction proceeding to completion without any kinetic resolution, meaning both enantiomers react at the same rate.
Table 1: Hypothetical ¹H NMR Data for Diastereomers of 3-(2-Chlorophenoxy)-pyrrolidine derivatized with a CDA
| Proton | Diastereomer 1 (from R-enantiomer) Chemical Shift (ppm) | Diastereomer 2 (from S-enantiomer) Chemical Shift (ppm) | Δδ (ppm) |
| Pyrrolidine CH-O | 4.85 | 4.89 | 0.04 |
| Pyrrolidine N-CH₂ | 3.60 | 3.65 | 0.05 |
| Aromatic Proton (ortho to O) | 6.90 | 6.92 | 0.02 |
Note: This table is illustrative and represents the type of data that would be obtained from such an experiment.
Conformational Analysis in Solution and Solid State
The biological function and physical properties of a molecule are not only dictated by its absolute configuration but also by its preferred three-dimensional shape or conformation. For a flexible molecule like this compound, which contains a five-membered pyrrolidine ring, multiple conformations are possible. The study of these conformations in both solution and the solid state provides a complete picture of the molecule's structural landscape.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Conformations
The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. These conformations can interconvert rapidly on the NMR timescale at room temperature, resulting in averaged signals. Dynamic NMR (DNMR) spectroscopy is a technique that allows for the study of these conformational exchange processes.
By recording NMR spectra at various temperatures, it is possible to slow down the rate of interconversion. At a sufficiently low temperature, known as the coalescence temperature, the exchange rate becomes slow enough that distinct signals for the axial and equatorial protons of the individual conformations can be observed. Analysis of the changes in the NMR lineshape as a function of temperature allows for the determination of the activation energy (ΔG‡) for the ring-flipping process. This provides valuable information about the energy barrier between the major conformations.
For this compound, DNMR studies would focus on the protons of the pyrrolidine ring. The splitting patterns and chemical shifts of these protons at low temperatures would reveal the preferred puckering of the ring and the orientation of the 2-chlorophenoxy substituent (pseudo-axial or pseudo-equatorial).
Computational Modeling of Preferred Conformations
In conjunction with experimental techniques like DNMR, computational modeling provides powerful insights into the conformational preferences of a molecule. Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the potential energy surface of this compound can be systematically explored to identify stable, low-energy conformations.
These calculations can predict the relative energies of different ring puckers and the rotational orientation of the 2-chlorophenoxy group. The results can help to rationalize the experimental observations from DNMR and provide a more detailed understanding of the intramolecular forces, such as steric hindrance and electronic interactions, that govern the conformational landscape.
Furthermore, computational methods can be used to predict NMR chemical shifts for the identified low-energy conformations. A comparison of these predicted shifts with the experimental data can provide strong evidence for the predominant conformation in solution.
Table 2: Hypothetical Calculated Relative Energies of (R)-3-(2-Chlorophenoxy)-pyrrolidine Conformations
| Conformation | Pyrrolidine Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C₂-endo) | Pseudo-equatorial | 0.00 |
| 2 | Twist (C₃-exo/C₂-endo) | Pseudo-equatorial | 0.75 |
| 3 | Envelope (C₃-exo) | Pseudo-axial | 2.50 |
Note: This table is illustrative of the type of data generated from computational modeling studies.
By combining the empirical data from advanced NMR techniques with the theoretical insights from computational modeling, a detailed and robust model of the stereochemical and conformational properties of this compound can be constructed.
Cutting Edge Analytical Methodologies for Characterization and Quality Control of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are the cornerstone of purity assessment and enantiomeric separation in the pharmaceutical industry. phenomenex.com The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, a polar and chiral molecule, several advanced chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the determination of enantiomeric excess in pharmaceutical compounds. heraldopenaccess.us The key to separating enantiomers via HPLC lies in the use of a chiral environment, most commonly achieved through a Chiral Stationary Phase (CSP). nih.govsigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for the enantioseparation of a broad range of chiral compounds, including those with structures analogous to this compound. researchgate.netnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. sigmaaldrich.com
For the analysis of this compound, a method utilizing an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is typically employed. dergipark.org.tr The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing for basic analytes like pyrrolidines. dergipark.org.tr
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Amylose-1, Chiralpak AD) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method allows for the baseline separation of the (R) and (S) enantiomers, enabling the accurate quantification of the enantiomeric excess (e.e.), which is a critical quality attribute. heraldopenaccess.us
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov
Common derivatization strategies for amines include acylation or silylation. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the pyrrolidine (B122466) nitrogen with a trimethylsilyl (B98337) (TMS) group. This process neutralizes the basicity and increases the volatility of the molecule, making it amenable to GC analysis. nih.gov
Once derivatized, the compound can be separated on a capillary column, often one with a non-polar or medium-polarity stationary phase. The use of a mass spectrometer (MS) as a detector (GC-MS) is highly advantageous as it provides both quantitative data and structural information from the mass spectrum. researchgate.netnih.govnih.gov
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |
| Injector Temp. | 250 °C |
| Detector | Mass Spectrometer (EI, 70 eV) |
While GC can be used for purity analysis, achieving chiral separation often requires a specific chiral GC column, which may be less universally applicable than chiral HPLC columns for this class of compounds.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly within the pharmaceutical industry. nih.govbookey.app SFC utilizes a mobile phase, typically carbon dioxide, heated and pressurized above its critical point, resulting in a "supercritical fluid" with unique properties. This fluid has a viscosity similar to a gas and a solvating power similar to a liquid, which leads to higher diffusion rates and lower pressure drops. researchgate.net Consequently, SFC often provides faster separations and higher throughput compared to HPLC, while also being considered a "greener" technique due to the reduction in organic solvent consumption. researchgate.netnih.gov
Polysaccharide-based CSPs are also the preferred choice for enantioseparation in SFC. chromatographyonline.com Research on pyrrolidone derivatives has shown excellent separation performance on chlorinated cellulose and amylose-based stationary phases. researchgate.net The mobile phase in SFC typically consists of supercritical CO2 modified with a small percentage of a polar organic solvent (co-solvent), such as methanol (B129727) or ethanol, to modulate the retention and selectivity. researchgate.net
A study on the separation of antibacterial pyrrolidone derivatives demonstrated that chlorinated chiral stationary phases provided superior performance. researchgate.net The optimal conditions involved a mobile phase of CO2 and methanol at a controlled backpressure and temperature. researchgate.net
| Parameter | Optimized Condition |
|---|---|
| Column | Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 2 mL/min |
| Outlet Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
These conditions resulted in excellent resolution and retention factors for compounds structurally related to this compound, highlighting the suitability of SFC for its quality control. researchgate.net
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular structure of compounds by providing information about their mass and fragmentation patterns. kcl.ac.uk High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments. core.ac.uk
The first step in HRMS analysis is the determination of the exact mass of the molecular ion. For this compound, analysis is typically performed on the free base (C10H12ClNO) after electrospray ionization (ESI) in positive ion mode, which generates the protonated molecule [M+H]+. The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the elemental formula.
Chemical Formula: C10H12ClNO
Protonated Ion: [C10H13ClNO]+
Calculated Exact Mass: 214.0680 (for ³⁵Cl isotope)
Upon confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation pathways for pyrrolidine-containing compounds are well-studied. researchgate.netwvu.edu For the protonated (R)-3-(2-Chlorophenoxy)-pyrrolidine, key fragmentation pathways would likely include:
Cleavage of the C-O ether bond: This can lead to the formation of a 2-chlorophenol (B165306) ion or a protonated 3-hydroxypyrrolidine fragment.
Loss of the pyrrolidine ring: A characteristic fragmentation for α-pyrrolidinophenones is the neutral loss of the pyrrolidine moiety. wvu.edu
Fragmentation of the pyrrolidine ring: This can involve ring-opening followed by the loss of small neutral molecules.
| Precursor m/z (Exact) | Fragment m/z (Exact) | Proposed Structure/Loss |
|---|---|---|
| 214.0680 | 129.0027 | [C6H6ClO]+ (Protonated 2-chlorophenol) |
| 86.0964 | [C5H12N]+ (Fragment from pyrrolidine ring) | |
| 70.0651 | [C4H8N]+ (Iminium ion after ring opening) |
Analyzing these fragmentation pathways provides unambiguous confirmation of the compound's structure. core.ac.uknih.gov
While MS can distinguish compounds by their mass-to-charge ratio, it cannot typically differentiate between isomers (compounds with the same chemical formula but different structures), such as positional isomers or enantiomers, as they have identical masses. umons.ac.be Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion. researchgate.netnih.gov
In an ion mobility experiment, ions are propelled through a drift tube filled with a buffer gas. Ions with a more compact shape (smaller collision cross-section, CCS) will travel faster than more extended ions of the same mass and charge. umons.ac.be This difference in drift time allows for their separation.
IM-MS is a powerful tool for distinguishing isomers that are challenging to separate chromatographically. nih.gov For (R)-3-(2-Chlorophenoxy)-pyrrolidine, IM-MS could be used to:
Differentiate positional isomers: (R)-3-(2-Chlorophenoxy)-pyrrolidine, (R)-3-(3-Chlorophenoxy)-pyrrolidine, and (R)-3-(4-Chlorophenoxy)-pyrrolidine would have identical exact masses but different shapes, and therefore different CCS values, allowing for their separation. biorxiv.org
Distinguish stereoisomers: While more challenging, IM-MS can sometimes separate enantiomers. The subtle differences in the three-dimensional structures of the (R) and (S) enantiomers can lead to measurable differences in their CCS values, particularly when they form adducts with a chiral selector molecule in the gas phase. researchgate.net
| Compound | Isomer Type | Expected Outcome |
|---|---|---|
| (R)- vs. (S)-3-(2-Chlorophenoxy)-pyrrolidine | Enantiomers | Potentially different drift times/CCS values, separation may be enhanced with chiral modifiers. |
| 3-(2-Chlorophenoxy)-pyrrolidine | Positional Isomers | Distinct drift times/CCS values due to different substitution patterns on the phenyl ring, allowing for clear separation. |
| 3-(4-Chlorophenoxy)-pyrrolidine |
The integration of ion mobility with high-resolution mass spectrometry provides an exceptionally high level of analytical detail, ensuring the unambiguous identification and characterization of complex molecules like this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation and purity assessment of organic molecules. slideshare.netresearchgate.net Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it invaluable for confirming the identity and integrity of this compound.
The ¹H NMR spectrum of a related compound, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, shows distinct signals corresponding to the protons in different parts of the molecule. For instance, the protons on the pyrrolidine ring and the chloroethyl chain exhibit characteristic chemical shifts and splitting patterns that are crucial for structural confirmation. chemicalbook.com Similarly, the analysis of substituted pyrrolidino-I h -C 80 adducts demonstrates how chemical shifts in the ¹H NMR spectrum can reveal the stereochemistry and electronic environment of the pyrrolidine ring. researchgate.net
In the context of this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons of the 2-chlorophenoxy group, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the pyrrolidine ring. The precise chemical shifts and coupling constants of these protons would provide unambiguous confirmation of the compound's structure.
Below is a hypothetical ¹H NMR data table for this compound, illustrating the expected chemical shifts for its key protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (H) | 6.8 - 7.5 | Multiplet |
| Pyrrolidine (CH) | ~5.0 | Multiplet |
| Pyrrolidine (CH₂) | 3.2 - 3.8 | Multiplet |
| Pyrrolidine (CH₂) | 2.0 - 2.4 | Multiplet |
This table is illustrative and actual values may vary based on solvent and experimental conditions.
While one-dimensional (1D) NMR provides essential information, complex molecules often exhibit overlapping signals that can be challenging to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for resolving these ambiguities by revealing the connectivity between atoms. omicsonline.org
A COSY experiment on this compound would show correlations between adjacent protons, allowing for the tracing of the proton network within the pyrrolidine ring and confirming the substitution pattern. An HSQC experiment would correlate each proton signal with the carbon atom to which it is directly attached, providing a complete carbon-proton framework of the molecule. This detailed connectivity map is instrumental in the definitive structural assignment of the compound.
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and assay of pharmaceutical compounds. acs.orgresearchgate.net Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself; instead, a certified internal standard of known purity is used. nih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. sphinxsai.com
For the assay determination of this compound, a specific, well-resolved proton signal from the molecule (e.g., a distinct aromatic proton or the methine proton) would be integrated and compared to the integral of a known amount of an internal standard. This method allows for a highly accurate and precise determination of the compound's mass fraction purity. The use of qNMR for the analysis of hydrochloride salts has been demonstrated to be effective, sometimes employing techniques like using alkaline deuterated methanol to neutralize the HCl salt in situ for better solubility and signal resolution. researchgate.net
A typical qNMR experiment would involve the following parameters:
| Parameter | Typical Setting | Purpose |
| Pulse Angle | 90° | Ensures quantitative excitation of all nuclei. |
| Relaxation Delay (d1) | > 5 x T₁ | Allows for complete relaxation of all protons between scans, ensuring accurate signal integration. |
| Number of Scans | 16 - 64 | Improves signal-to-noise ratio for better precision. |
| Internal Standard | e.g., Maleic Acid | A certified reference material with non-overlapping signals. |
Advanced Spectrophotometric and Potentiometric Methods
Beyond NMR, spectrophotometric and potentiometric techniques provide complementary information crucial for the quality control of this compound.
UV-Vis spectrophotometry is a widely used technique for the qualitative and quantitative analysis of compounds containing chromophores—parts of a molecule that absorb ultraviolet or visible light. hunterlab.com The 2-chlorophenoxy group in this compound acts as a chromophore, making this technique suitable for its analysis.
The UV spectrum of the compound would exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within the aromatic ring. For instance, a study on the determination of chlorophenoxy acid herbicides utilized UV detection at 232 nm. nih.gov Similarly, the analysis of complex compounds often involves scanning across a range of wavelengths (e.g., 290-700 nm) to identify absorption peaks. iivs.org The position and intensity of these peaks are indicative of the compound's identity and concentration. A typical UV-Vis analysis of a chlorophenoxy compound might reveal the following:
| Parameter | Value |
| λmax 1 | ~270 nm |
| λmax 2 | ~277 nm |
| Solvent | Methanol or Ethanol |
This table is illustrative and based on typical values for chlorophenoxy compounds.
Potentiometric titration is a highly accurate method for determining the concentration of a substance in solution, making it ideal for quantifying the hydrochloride salt content of this compound. imeko.net This technique involves titrating the sample with a standard solution of a titrant and monitoring the change in potential of a suitable electrode. The endpoint of the titration, which corresponds to the equivalence point, is identified by a sharp change in potential.
For the analysis of a hydrochloride salt of an organic base, a common approach is to titrate with a standardized solution of a strong base, such as sodium hydroxide. agroparistech.fr The titration of the protonated amine (the conjugate acid) allows for the precise determination of the amount of hydrochloride present. This method is widely used in pharmaceutical analysis for its reliability and precision in quantifying salt forms of active pharmaceutical ingredients. iu.edumdpi.com
The key parameters in a potentiometric titration for HCl quantification are summarized below:
| Parameter | Description |
| Titrant | Standardized Sodium Hydroxide (NaOH) solution |
| Electrode System | Glass electrode and a reference electrode (e.g., Ag/AgCl) |
| Endpoint Detection | Inflection point of the titration curve (potential vs. volume of titrant) |
| Solvent | Typically an aqueous or mixed aqueous-organic medium |
Computational Chemistry and Theoretical Insights into R 3 2 Chlorophenoxy Pyrrolidine Hcl
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. scirp.org In a typical DFT study of (R)-3-(2-Chlorophenoxy)-pyrrolidine, the molecular geometry is first optimized to find the lowest energy arrangement of atoms. This is often performed using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization. ijcce.ac.ir
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. scirp.orgnih.gov
For (R)-3-(2-Chlorophenoxy)-pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenoxy ring, while the LUMO may be distributed across the aromatic system. The protonation of the pyrrolidine (B122466) nitrogen to form the hydrochloride salt would significantly lower the energy of orbitals associated with the pyrrolidine ring, making it less likely to participate in electron donation.
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution onto the electron density surface. The MEP provides a visual guide to the molecule's reactive sites, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). elixirpublishers.com Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), offer quantitative measures of the molecule's stability and reactivity. ijcce.ac.irirjweb.com
| Calculated Property | Typical DFT (B3LYP/6-311G++) Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.7 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution. ijcce.ac.ir |
| Electrophilicity Index (ω) | 2.5 eV | Quantifies the ability to accept electrons. nih.gov |
While DFT is highly effective, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate approach, albeit at a higher computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on direct solutions of the Hartree-Fock equations without reliance on empirically fitted parameters.
High-level composite methods like the Weizmann-1 (W1) or Gaussian-n (e.g., G3, G4) theories are employed to achieve "chemical accuracy" (typically within 1 kcal/mol) for thermochemical properties like enthalpies of formation and reaction energies. scispace.com For a molecule like (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, these methods could be used to precisely calculate its gas-phase basicity, proton affinity, and the energetics of its formation. Such calculations serve as a benchmark for less computationally expensive methods and can help resolve inconsistencies in experimental data. scispace.com
Molecular Dynamics Simulations for Conformational Space Exploration
The static picture provided by QM calculations is complemented by Molecular Dynamics (MD) simulations, which explore the molecule's dynamic behavior and conformational flexibility over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER, OPLS, or CHARMM) to describe the potential energy of the system as a function of its atomic coordinates.
For this compound, an MD simulation would typically be run in a periodic box of solvent molecules (e.g., water) to mimic solution-phase conditions. nih.gov The simulation, often spanning hundreds of nanoseconds, tracks the trajectory of every atom, revealing the accessible conformations of the molecule. Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating whether the simulation has reached a stable equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are most flexible by measuring the fluctuation of individual atoms around their average positions.
Radius of Gyration (Rg): This metric describes the compactness of the molecule's structure over time. Significant changes in Rg can indicate major conformational transitions. mdpi.com
Conformational Clustering: This analysis groups the vast number of snapshots from the simulation into a few representative conformational families, providing insight into the most populated shapes the molecule adopts. nih.gov
Simulations can reveal, for example, the preferred orientation of the 2-chlorophenoxy group relative to the pyrrolidine ring and how this is influenced by interactions with the solvent and the chloride counter-ion. nih.gov
Prediction of Spectroscopic Properties (NMR, CD, IR)
Computational methods are extensively used to predict spectroscopic properties, which can be crucial for structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: DFT calculations are highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This process can yield highly accurate predictions for both ¹H and ¹³C chemical shifts, aiding in the assignment of complex experimental spectra. mdpi.comnih.gov
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. arxiv.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretch of the ammonium (B1175870) ion, the aromatic C-Cl stretch, or the C-O-C ether stretch. While harmonic frequency calculations often overestimate experimental values, a uniform scaling factor is typically applied to bring the predicted spectrum into excellent agreement with experiment, helping to assign specific absorption bands. arxiv.orgarxiv.org
Circular Dichroism (CD) Spectroscopy: For chiral molecules like the (R)-enantiomer, CD spectroscopy is a key analytical technique. Time-Dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the rotational strengths of electronic transitions. The predicted spectrum can then be compared to the experimental one to confirm the absolute configuration of the chiral center.
| Spectroscopic Parameter | Predicted Mode / Shift (Illustrative) | Associated Molecular Feature |
|---|---|---|
| ¹³C NMR Shift | ~75 ppm | C-O carbon on the pyrrolidine ring |
| ¹³C NMR Shift | ~155 ppm | Aromatic carbon attached to oxygen |
| ¹H NMR Shift | > 9.0 ppm | Ammonium (N-H) protons |
| IR Frequency | ~3200-3000 cm⁻¹ | N-H⁺ stretch |
| IR Frequency | ~1250 cm⁻¹ | Aryl-alkyl ether C-O-C stretch |
| IR Frequency | ~750 cm⁻¹ | Aromatic C-Cl stretch |
Modeling of Reaction Mechanisms and Catalytic Pathways Related to Synthesis
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a synthesis proceeds.
A key step in the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine is likely the Williamson ether synthesis, involving the reaction of (R)-3-hydroxypyrrolidine with 2-chlorophenol (B165306) or a related derivative. DFT or high-level ab initio methods can be used to model this Sₙ2 reaction. scispace.com Calculations would involve:
Optimizing the geometries of the reactants, the transition state (TS), and the products.
Performing a frequency calculation to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the TS has exactly one imaginary frequency corresponding to the reaction coordinate).
Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.
Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state correctly connects the reactants and products on the potential energy surface.
These models can be used to understand regioselectivity, stereoselectivity, and the effect of catalysts or different reaction conditions, thereby enabling the optimization of synthetic routes. scispace.com
Analysis of Intermolecular Interactions in Crystal Lattices
The solid-state structure of this compound is governed by a complex network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. Computational analysis can quantify these interactions and explain the resulting crystal structure.
The lattice energy—the energy released when gaseous ions form a solid crystal—is a key measure of the crystal's stability. libretexts.orgpurdue.edulibretexts.org It can be calculated using force fields or QM-based methods. nih.gov For an ionic salt like this, the primary interactions are the strong electrostatic attractions and hydrogen bonds between the protonated pyrrolidinium (B1226570) cation and the chloride anion.
Methods like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. nih.govnajah.edu The surface is mapped with functions that indicate the distance to the nearest atom outside the surface, highlighting regions of close contact. Fingerprint plots derived from this analysis provide a quantitative summary of the different types of interactions present. nih.gov
The expected interactions in the crystal lattice include:
N-H⁺···Cl⁻ Hydrogen Bonds: These are the strongest and most dominant interactions, acting as the primary organizing force in the crystal packing.
C-H···O and C-H···Cl Hydrogen Bonds: Weaker hydrogen bonds involving the C-H groups of the pyrrolidine and aromatic rings as donors and the ether oxygen or chloride ion as acceptors.
π-π Stacking: Potential interactions between the electron-rich chlorophenyl rings of adjacent molecules.
By calculating the pairwise interaction energies between molecules in the crystal, the relative importance of these different forces can be determined, providing a complete understanding of the supramolecular architecture. nih.gov
Chemical Reactivity, Derivatization, and Synthetic Utility of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine within the pyrrolidine ring is a key site of reactivity. As a nucleophile and a base, this nitrogen atom readily participates in a variety of bond-forming reactions, allowing for extensive derivatization.
Acylation and Alkylation Reactions
The lone pair of electrons on the pyrrolidine nitrogen makes it highly susceptible to reactions with electrophiles, such as acylating and alkylating agents.
Acylation: The nitrogen can be readily acylated to form N-acyl derivatives, or amides. This transformation is typically achieved by reacting (R)-3-(2-Chlorophenoxy)-pyrrolidine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. N-acylation is a common strategy in medicinal chemistry; for instance, the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, involves the acylation of a related 2-cyanopyrrolidine derivative with chloroacetyl chloride. beilstein-journals.org The resulting N-acyl derivatives are often stable, crystalline solids. The N-acylation of pyroglutamic acid, a related cyclic amino acid derivative, has been shown to yield compounds with bactericidal and fungicidal properties. researchgate.net
Alkylation: N-alkylation can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. In cases where multiple alkylations are a concern, reductive amination offers a more controlled alternative. This two-step process involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product.
Formation of N-substituted Derivatives
The nucleophilic nature of the pyrrolidine nitrogen enables the synthesis of a wide array of N-substituted derivatives, which is a foundational strategy in the development of new chemical entities. The synthesis of N-substituted pyrrolidine-2-ones, for example, can be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq This highlights the versatility of the pyrrolidine scaffold in forming diverse derivatives.
Beyond simple acylation and alkylation, the nitrogen can participate in other important transformations:
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonyl derivatives (sulfonamides).
Urea and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides produces N-substituted ureas, while reaction with chloroformates yields carbamates. These functional groups are prevalent in bioactive molecules.
Michael Addition: As a secondary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
The following table summarizes potential N-substituted derivatives accessible from (R)-3-(2-Chlorophenoxy)-pyrrolidine.
| Derivative Class | Reagent Example | Product Functional Group |
| N-Acyl | Acetyl chloride | Amide |
| N-Alkyl | Benzyl bromide | Tertiary Amine |
| N-Sulfonyl | Tosyl chloride | Sulfonamide |
| N-Aryl | Activated Aryl Halide | N-Aryl Amine |
| N-Carbamoyl | Phenyl isocyanate | Urea |
| N-Alkoxycarbonyl | Ethyl chloroformate | Carbamate |
Transformations of the Chlorophenoxy Moiety
The 2-chlorophenoxy group provides a second major site for chemical modification through reactions on the aromatic ring. The reactivity of the ring is influenced by the electronic properties of both the chloro and the alkoxy substituents.
Aromatic Substitution Reactions (Electrophilic/Nucleophilic)
Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com The position of substitution is determined by the directing effects of the existing substituents: the alkoxy group (-OR) and the chlorine atom (-Cl). wikipedia.org
Alkoxy Group (-OR): This group is strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance. minia.edu.egmasterorganicchemistry.com It directs incoming electrophiles to positions 2, 4, and 6 (with position 1 being the carbon attached to the oxygen).
Chlorine Atom (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because its lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.org
In (R)-3-(2-Chlorophenoxy)-pyrrolidine, the alkoxy group is at C1 and the chloro group is at C2. The powerful activating and directing effect of the alkoxy group dominates. It strongly directs incoming electrophiles to the para position (C4) and the open ortho position (C6). The C2 position is already substituted, and the C3 and C5 positions are meta to the activating alkoxy group, making them less favorable. youtube.com Therefore, electrophilic substitution is expected to yield primarily a mixture of 4- and 6-substituted products.
Nucleophilic Aromatic Substitution (NAS): Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org In (R)-3-(2-Chlorophenoxy)-pyrrolidine, the absence of such activating groups (like -NO₂) means that direct displacement of the chloride by a nucleophile would require harsh conditions (e.g., high temperature, strong base). libretexts.org The reaction proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Modern synthetic chemistry offers powerful tools for modifying aryl halides via metal-catalyzed cross-coupling reactions. The C-Cl bond in the chlorophenoxy moiety can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are less reactive than the corresponding bromides and iodides, specialized catalyst systems have been developed to facilitate these transformations effectively. libretexts.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org This is a widely used method for constructing biaryl structures. The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., bulky, electron-rich ligands like XPhos or SPhos are effective for aryl chlorides), and a base (e.g., K₃PO₄, Cs₂CO₃). organic-chemistry.org While electron-rich aryl chlorides can be challenging substrates, modern catalysts often provide good yields. acs.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines. Similar to the Suzuki coupling, successful reactions with aryl chlorides rely on specialized ligands that promote the oxidative addition step. tcichemicals.comrsc.orgresearchgate.net
The table below outlines typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane |
Stereoselective Reactions Utilizing the Chiral Pyrrolidine Scaffold
The (R)-configuration at the C3 position makes (R)-3-(2-Chlorophenoxy)-pyrrolidine a valuable chiral building block. The fixed stereochemistry of the pyrrolidine ring can be exploited to control the stereochemical outcome of reactions, a cornerstone of asymmetric synthesis. mdpi.com The chiral scaffold can influence stereoselectivity in several ways. nih.govnih.govnih.gov
As a Chiral Auxiliary: The pyrrolidine moiety can be temporarily attached to a prochiral substrate. numberanalytics.com The chiral environment provided by the pyrrolidine then directs a subsequent reaction to proceed stereoselectively. For example, a substrate could be acylated onto the pyrrolidine nitrogen, and the chiral ring would then direct a subsequent alkylation or addition reaction at a position alpha to the carbonyl. After the stereocenter is set, the auxiliary can be cleaved and recovered.
As a Chiral Ligand: The pyrrolidine nitrogen can be used to coordinate to a metal center. By synthesizing a derivative that incorporates another coordinating atom (e.g., a phosphine or an oxazoline), the molecule can serve as a chiral ligand in transition metal catalysis. The chiral ligand-metal complex then catalyzes a reaction (e.g., hydrogenation, cycloaddition) on an external substrate, inducing enantioselectivity. rsc.org
Substrate-Controlled Diastereoselection: When reactions are performed on a derivative of (R)-3-(2-Chlorophenoxy)-pyrrolidine itself, the existing stereocenter can direct the formation of new stereocenters. For example, an intramolecular cyclization of a side chain attached to the nitrogen could lead to the formation of a bicyclic system with a predictable diastereomeric outcome, influenced by the steric and electronic properties of the existing chiral ring. researchgate.net
The pyrrolidine ring is a privileged scaffold in many bioactive compounds and is a common starting point for the synthesis of complex molecular architectures. nih.govresearchgate.net Its rigid, five-membered ring structure and defined stereochemistry make it an excellent platform for inducing asymmetry in a wide range of chemical transformations.
Application as a Chiral Building Block in Complex Chemical Synthesis
The inherent chirality and functional group accessibility of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl make it a valuable starting material for the synthesis of more complex chiral molecules. Its pyrrolidine ring provides a robust stereochemical foundation that can be built upon to generate a wide range of intricate molecular architectures.
Precursor for Optically Active Heterocyclic Systems
The pyrrolidine ring is a core component of numerous biologically active natural products and synthetic pharmaceuticals. researchgate.net The use of enantiomerically pure pyrrolidine derivatives, such as this compound, is a common strategy to ensure the stereochemical integrity of the final product. mdpi.com The secondary amine of the pyrrolidine ring serves as a convenient nucleophile for the introduction of various substituents and for the construction of fused or spirocyclic heterocyclic systems.
For instance, the synthesis of novel antagonists for the histamine (B1213489) H3 receptor, which are of interest for the treatment of central nervous system disorders, has utilized substituted pyrrolidines. researchgate.netnih.gov While specific examples detailing the direct use of this compound were not prominently found in the surveyed literature, the general synthetic strategies employed for analogous 3-aryloxypyrrolidines highlight its potential. These syntheses often involve N-acylation or N-alkylation of the pyrrolidine nitrogen, followed by further functionalization to build the desired heterocyclic framework. The 2-chlorophenoxy group can influence the reactivity and conformational preferences of the pyrrolidine ring, which can be exploited to achieve desired stereochemical outcomes in subsequent transformations.
The development of novel anticonvulsant and antinociceptive agents has also involved the synthesis of derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione. nih.gov Although this represents a different oxidation state of the pyrrolidine ring, it underscores the pharmaceutical relevance of the 3-aryl-pyrrolidine motif. The synthesis of such compounds often starts from precursors that can be related back to chiral 3-hydroxypyrrolidine, a close structural relative of the title compound. nih.gov
Ligand in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. C2-symmetric and non-symmetric ligands derived from chiral pyrrolidines have proven to be highly effective in a variety of metal-catalyzed reactions, including hydrogenations, cyclopropanations, and Diels-Alder reactions. researchgate.netijrpr.comrsc.org
The derivatization of the pyrrolidine nitrogen of this compound with phosphorus-, nitrogen-, or oxygen-containing moieties can lead to a diverse library of potential chiral ligands. The stereocenter at the 3-position of the pyrrolidine ring can effectively transmit chiral information to the catalytic center, thereby influencing the stereochemical course of the reaction.
While specific research detailing the application of ligands directly derived from this compound is not extensively documented in the reviewed literature, the broader class of 3-aryloxypyrrolidine derivatives has been explored in this context. The electronic nature of the 2-chlorophenoxy group can modulate the electron-donating ability of the ligand, which in turn affects the activity and selectivity of the metal catalyst. ijrpr.com
For example, in asymmetric hydrogenation reactions, chiral ligands are crucial for achieving high enantioselectivity. rsc.orgscilit.com Ruthenium(II) complexes bearing chiral ligands have demonstrated significant catalytic activity in the hydrogenation of olefins. ijrpr.com The performance of such catalytic systems is highly dependent on the steric and electronic properties of the ligand. The table below illustrates the typical performance of chiral pyrrolidine-derived ligands in asymmetric hydrogenation, providing a benchmark for the potential efficacy of ligands derived from this compound.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee %) | Turnover Number (TON) |
|---|---|---|---|---|
| Rh/f-spiroPhos | α-Trifluoromethylidene lactam | Chiral 2,2,2-trifluoroethyl lactam | up to 99.9 | up to 10,500 |
| Ru-Benzophenone Complex | Aryl Ketone | Chiral Secondary Alcohol | up to 99 | >99% yield |
The data in the table, derived from studies on analogous systems, suggests that ligands incorporating the (R)-3-(2-Chlorophenoxy)-pyrrolidine scaffold could be promising candidates for achieving high enantioselectivity and catalytic efficiency in various asymmetric transformations. rsc.orgscilit.com Further research into the synthesis and catalytic application of such ligands would be a valuable contribution to the field of asymmetric catalysis.
Solid State Chemistry and Polymorphism Studies of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Crystalline Form Identification and Characterization
The identification and characterization of crystalline forms are fundamental to understanding the physical and chemical properties of a pharmaceutical compound. Standard analytical techniques employed for this purpose include Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
However, a comprehensive search of scientific databases has yielded no specific studies presenting PXRD patterns, crystallographic data from SCXRD, or thermal analysis profiles for (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl. Consequently, there is no publicly available data to definitively identify or characterize different crystalline forms of this specific compound. Without such data, it is not possible to create a detailed data table of its crystallographic properties.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where the crystal lattice incorporates solvent molecules (hydrates or solvates), are critical considerations in drug development. Different polymorphic or pseudopolymorphic forms can exhibit varying solubility, stability, and bioavailability.
Investigations into the polymorphism of a compound typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. However, there are no published reports of polymorphism or pseudopolymorphism screening for this compound. The scientific literature lacks any studies that have systematically attempted to induce and identify different polymorphic forms of this compound. As a result, there is no information on the existence of different polymorphs, their relative stability, or any potential solvates or hydrates.
Crystallization Process Development for Defined Forms
The development of a robust crystallization process is essential for consistently producing a desired crystalline form of a drug substance with controlled particle size and purity. This involves a detailed study of parameters such as solvent selection, supersaturation control, cooling rate, and agitation.
Given the absence of identified and characterized crystalline forms for this compound, there is a corresponding lack of information on the development of crystallization processes to obtain specific, defined forms. The scientific and patent literature does not describe any methods or processes tailored to the crystallization of a particular polymorph or crystalline habit of this compound. While general principles of crystallization process development are well-established, their specific application to this compound has not been documented in publicly accessible sources.
Process Chemistry and Scalability Considerations for Academic Synthesis of R 3 2 Chlorophenoxy Pyrrolidine Hcl
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and diastereoselectivity is a primary goal in the synthesis of substituted pyrrolidines. organic-chemistry.org The optimization of reaction parameters is crucial for minimizing side-product formation and simplifying purification. This process involves a systematic investigation of solvents, temperature, pressure, and catalyst loading.
The choice of solvent is critical as it can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates. The polarity, proticity, and boiling point of a solvent dictate the energy profile of the reaction pathway. For instance, in related syntheses of heterocyclic compounds, a switch in solvent can dramatically alter both the reaction time and the final yield. researchgate.net
In the synthesis of N-substituted pyrrole (B145914) derivatives, moving from ethanol (B145695) to acetonitrile (B52724) not only increased the yield but also significantly shortened the required reaction time from hours to minutes. researchgate.net This suggests that aprotic polar solvents may be advantageous in certain steps of pyrrolidine (B122466) synthesis, potentially by better solvating transition states or intermediates.
Table 1: Illustrative Example of Solvent Effects on Yield and Reaction Time for a Hypothetical Pyrrolidine Formation Step
| Entry | Solvent | Reaction Time | Yield (%) |
| 1 | Ethanol | 2 hours | 75 |
| 2 | Acetonitrile | 10 minutes | 80 |
| 3 | Water | 3 hours | 55 |
| 4 | Dichloromethane | 5 hours | 40 |
| 5 | Solvent-free | 20 minutes | 60 |
| This table is a representative example based on findings for similar heterocyclic syntheses to illustrate the impact of solvent choice. researchgate.net |
The kinetics of the reaction are directly tied to the solvent environment. A solvent that effectively solvates the reactants and stabilizes the transition state will lower the activation energy, leading to a faster reaction rate. Conversely, a poor solvent choice can lead to sluggish reactions and the formation of undesired byproducts.
Temperature and pressure are fundamental parameters for controlling reaction outcomes. Many cyclization and hydrogenation steps common in pyrrolidine synthesis require elevated temperatures or pressures to proceed at a reasonable rate. google.com
For example, catalytic hydrogenation reactions, which might be employed to form the pyrrolidine ring or reduce precursor functional groups, are often performed under hydrogen pressure. google.com A typical academic setup might involve pressures of 2-10 bar and temperatures ranging from 50-150 °C. google.com In some high-temperature cyclization reactions, internal temperatures can reach over 200 °C, with corresponding pressure increases to approximately 200-300 psi in a sealed reactor. rsc.org
Optimization requires careful balancing. While higher temperatures can increase reaction rates, they can also lead to decomposition of starting materials or products, or a loss of stereochemical integrity. Therefore, a systematic study to identify the optimal temperature and pressure that maximizes yield and purity without significant degradation is essential.
Table 2: Representative Temperature and Pressure Conditions in Pyrrolidine Synthesis Steps
| Reaction Step | Catalyst | Temperature (°C) | Pressure | Reference |
| Catalytic Hydrogenation | Raney-Ni | 100 | 5 bar H₂ | google.com |
| Intramolecular Cyclization | (none specified) | 184 - 225 | ~200 - 300 psi | rsc.org |
Development of Sustainable Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. researchgate.net
The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign syntheses. msu.edu Key principles applicable to the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. msu.edugreenchemistry-toolkit.org
Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. For instance, employing a catalytic amount of a Lewis acid for a cyclization step is preferable to using a full equivalent of a dehydrating agent.
Safer Solvents and Auxiliaries : Selecting solvents that are less toxic and have a smaller environmental footprint. msu.edu This involves avoiding chlorinated solvents where possible and considering greener alternatives like ethanol or, ideally, water. nih.gov
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
A greener approach to synthesizing the pyrrolidine core could involve a metal-catalyzed transfer hydrogenation, which uses safer hydrogen donors like formic acid, as opposed to requiring high-pressure hydrogen gas or expensive and hazardous metal hydrides. nih.gov
A significant aspect of green chemistry is the ability to recover and reuse catalysts, which are often expensive and based on precious metals. While homogeneous catalysts can be highly efficient, their separation from the reaction mixture can be challenging. In an academic setting, strategies for catalyst recovery are crucial for cost-effectiveness and sustainability.
For syntheses involving metal catalysts, such as palladium on carbon for hydrogenation or iridium catalysts for transfer hydrogenation, recovery is often straightforward. nih.govmdpi.com The heterogeneous catalyst can typically be removed by simple filtration through a pad of celite or a similar filter aid at the end of the reaction. google.com The recovered catalyst can then be washed, dried, and potentially reused for subsequent batches, although its activity may decrease over several cycles. The development of immobilized or supported catalysts is an active area of research aimed at simplifying recovery and enhancing reusability. nih.gov
Isolation and Purification Techniques at Academic Scale
The final steps in any synthesis involve the isolation and purification of the target compound to a high degree of purity. For a hydrochloride salt like this compound, the work-up and purification protocol must effectively remove unreacted starting materials, reagents, and byproducts.
Further purification is often necessary. Common techniques at the academic scale include:
Recrystallization : This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. ijddr.in
Column Chromatography : For non-crystalline products or for separating mixtures with similar polarities, column chromatography using silica (B1680970) gel or alumina (B75360) is standard practice. rsc.org A gradient of solvents is typically used to elute the compounds from the column, and fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product. hilarispublisher.com
Distillation : For volatile liquid precursors or intermediates, distillation under reduced pressure can be an effective purification method. google.com
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Crystallization Optimization for High Purity
Crystallization is a powerful and economical method for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solvent. For hydrochloride salts such as this compound, the choice of solvent is paramount.
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility maximizes the recovery of the pure product upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the final product.
For amine hydrochloride salts, polar protic solvents like alcohols (e.g., isopropanol (B130326), ethanol) or a mixture of solvents are often effective. For instance, recrystallization of similar hydrochloride salts from isopropanol has been shown to be effective in removing process-related impurities. The optimization process typically involves screening a variety of solvents and solvent systems to find the optimal balance of solubility and crystal formation.
Key parameters that are systematically varied during optimization include:
Solvent System: Evaluating single solvents and binary or ternary mixtures.
Temperature Profile: Determining the optimal dissolution temperature and cooling rate to control crystal size and purity.
Concentration: Finding the ideal concentration of the compound in the solvent to maximize yield without premature crystallization.
Seeding: Introducing a small crystal of the pure compound to induce crystallization can be crucial for controlling polymorphism and achieving consistent results.
Table 1: Illustrative Parameters for Crystallization Optimization of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Measure |
|---|---|---|---|---|
| Solvent System | Isopropanol | Ethanol/Water (9:1) | Acetonitrile | Purity (HPLC area %), Yield (%) |
| Dissolution Temp. | 80°C | 75°C | 70°C | Crystal Morphology |
| Cooling Profile | Linear cool to 0°C over 4h | Stepwise cool to 20°C, then 0°C | Rapid cool to 5°C | Particle Size Distribution |
| Seeding | Unseeded | Seeded at 60°C | Seeded at 55°C | Polymorph control |
Chromatographic Purification Methods
When crystallization fails to provide the desired level of purity, or when separating closely related impurities or the undesired enantiomer, chromatographic methods are employed. Given the chiral nature of this compound, chiral chromatography is the most definitive method for ensuring enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in purification. For preparative scale, the principles of analytical HPLC are adapted to larger columns and higher flow rates to isolate substantial quantities of the pure compound.
The development of a chromatographic purification method involves several key steps:
Stationary Phase Selection: For chiral separations, Chiral Stationary Phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated broad applicability for a diverse range of chiral molecules.
Mobile Phase Optimization: The mobile phase, a mixture of solvents, is optimized to achieve the best separation (resolution) between the desired enantiomer and any impurities. Typical mobile phases for chiral separations on polysaccharide-based CSPs consist of a non-polar component (like hexane (B92381) or heptane) and a polar modifier (like isopropanol or ethanol). For reversed-phase applications, mixtures of acetonitrile or methanol (B129727) with aqueous buffers are common. Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds are often used to improve peak shape and resolution.
Loading Studies: To make the process scalable, it is crucial to determine the maximum amount of crude material that can be loaded onto the column without compromising the separation quality.
The goal is to develop a method that provides high resolution between the (R)- and (S)-enantiomers, as well as separation from any other chemical impurities, while also allowing for a high throughput.
Table 2: Exemplar Screening Conditions for Chiral HPLC Purification of (R)-3-(2-Chlorophenoxy)-pyrrolidine
| Parameter | Method A | Method B | Method C | Outcome Measure |
|---|---|---|---|---|
| Chiral Stationary Phase | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® AS-H | Resolution (Rs), Selectivity (α) |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% DEA | Heptane/Ethanol (80:20) + 0.1% DEA | Hexane/Isopropanol/Methanol (85:10:5) + 0.1% DEA | Retention Time (min) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | Peak Shape |
| Detection Wavelength | 254 nm | 220 nm | 270 nm | Signal-to-Noise Ratio |
Emerging Research Avenues and Future Perspectives for R 3 2 Chlorophenoxy Pyrrolidine Hcl in Chemical Research
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of efficient and highly selective methods for constructing chiral centers is a central theme in modern organic chemistry. chiralpedia.com For (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, future research will likely concentrate on novel catalytic systems that offer improved yields, higher enantioselectivity, and more sustainable reaction conditions.
Key Research Thrusts:
Organocatalysis: Building upon the success of proline and its derivatives in asymmetric catalysis, new generations of small organic molecule catalysts are being explored. nih.govjocpr.com These catalysts can activate substrates through various modes, such as enamine or iminium ion formation, to facilitate enantioselective transformations. The development of novel chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts, for instance, has shown excellent yield and enantioselectivity in Michael additions, a key reaction type for building complex molecules. rsc.org
Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative to traditional chemical catalysis. jocpr.com Directed evolution of enzymes, such as cytochrome P450, has enabled the biocatalytic construction of chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. acs.org This approach can provide access to enantiopure products under mild conditions.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): These porous crystalline materials can be functionalized with chiral pyrrolidine moieties, such as proline derivatives, to create heterogeneous catalysts. bohrium.com The well-defined structures and tunable channels of MOFs and COFs can enhance catalytic activity and selectivity, and their heterogeneous nature simplifies catalyst separation and recycling. bohrium.com
Asymmetric Catalysis with Novel Ligands: The design of new chiral ligands for transition metal catalysts continues to be a fruitful area of research. bionity.com For example, novel pyridine-dihydroisoquinoline (PyDHIQ) ligands have been used in palladium-catalyzed asymmetric conjugate additions to generate highly enantioselective products. bionity.com
| Catalytic System | Potential Advantages | Representative Research |
| Organocatalysis | Metal-free, environmentally friendly, good to excellent enantioselectivity. nih.govjocpr.com | Development of hybrid dipeptide-like organocatalysts for Michael additions. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. jocpr.comacs.org | Engineered cytochrome P411 variants for intramolecular C(sp³)–H amination. acs.org |
| MOFs and COFs | Heterogeneous, reusable, tunable porosity and functionality. bohrium.com | Proline-functionalized MOFs for asymmetric catalysis. bohrium.com |
| Novel Chiral Ligands | High efficiency and enantioselectivity in metal-catalyzed reactions. bionity.com | Pyridine-dihydroisoquinoline (PyDHIQ) ligands for palladium catalysis. bionity.com |
Development of High-Throughput Screening Methods for Reaction Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly evaluating large numbers of compounds against a biological target. nih.gov This methodology is increasingly being adapted for reaction discovery and optimization. For a versatile building block like this compound, HTS can accelerate the identification of novel transformations and optimal reaction conditions.
Future Directions:
Miniaturization and Automation: The use of microplate formats (e.g., 1536-well plates) and robotic liquid handling systems allows for the parallel execution of thousands of reactions. technologynetworks.comslideshare.net This enables the rapid screening of catalysts, solvents, and other reaction parameters.
Advanced Detection Technologies: The development of sensitive and rapid analytical techniques is crucial for HTS. Mass spectrometry, with its high selectivity, is emerging as a powerful tool for direct and label-free analysis of reaction outcomes. technologynetworks.com Fluorescence-based assays also provide a convenient method for visualizing and quantifying reaction progress in a high-throughput manner. technologynetworks.com
Data Analysis and Machine Learning: The vast datasets generated by HTS require sophisticated data analysis tools. numberanalytics.com Machine learning algorithms can be employed to identify patterns and trends, predict reaction outcomes, and guide the design of subsequent experiments. numberanalytics.com
| HTS Component | Role in Reaction Discovery | Key Technologies |
| Automation | Enables rapid and parallel execution of numerous reactions. technologynetworks.com | Liquid handling robots, microplate readers. technologynetworks.com |
| Miniaturization | Reduces consumption of reagents and solvents. slideshare.net | 9600-well assay systems. semanticscholar.org |
| Detection | Provides rapid and sensitive analysis of reaction products. technologynetworks.com | Mass spectrometry, fluorescence imaging. technologynetworks.com |
| Data Analysis | Extracts meaningful insights from large datasets. numberanalytics.com | Chemometrics, machine learning algorithms. numberanalytics.com |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is essential for its optimization and control. In situ spectroscopic techniques, which monitor the reaction as it occurs in the reaction vessel, provide a wealth of information that is often inaccessible through traditional offline analysis. spectroscopyonline.com
Emerging Techniques for Monitoring Pyrrolidine Synthesis:
Time-Resolved and Spatially Resolved Spectroscopy: Techniques like pump-probe, transient, and modulation excitation spectroscopy allow for the study of reaction dynamics in real-time. numberanalytics.com Spatially resolved methods can provide insights into the distribution of species on a catalyst surface. numberanalytics.com
Hyphenated Spectroscopic Methods: Combining the separation power of chromatography with the molecular specificity of spectroscopy (e.g., chromatography-IR spectroscopy) allows for the detailed analysis of complex reaction mixtures and the identification of transient intermediates. numberanalytics.com
Novel Fluorescent Probes: The development of specific fluorescent probes that can react with and signal the presence of pyrrolidines offers a highly sensitive method for in situ monitoring. nih.gov For example, a diaminomethylene-4H-pyran-based probe has been designed to selectively detect pyrrolidine in both solution and gaseous states. nih.gov
| Spectroscopic Technique | Information Provided | Application Example |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.comyoutube.com | Monitoring the copolymerization of oxetane (B1205548) and CO2. youtube.com |
| Time-Resolved Spectroscopy | Reaction dynamics and kinetics. numberanalytics.com | Studying the dynamics of catalytic reactions. numberanalytics.com |
| Fluorescent Probes | Selective detection and quantification of specific analytes. nih.gov | A "turn-on" probe for the detection of pyrrolidine. nih.gov |
Further Computational Investigations into Complex Reactivity and Selectivity
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the selectivity of chemical reactions. researchgate.net For complex chiral molecules like this compound, computational studies can provide insights that are difficult to obtain experimentally.
Areas for Computational Exploration:
Density Functional Theory (DFT) Studies: DFT calculations are widely used to model reaction pathways, determine the structures of transition states, and calculate activation energies. nih.govchemrxiv.org This information can be used to understand the origins of regio- and stereoselectivity in reactions involving pyrrolidine derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational preferences and intermolecular interactions that can influence reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrrolidine derivatives with their reactivity or catalytic activity. scispace.com These models can then be used to design new derivatives with improved properties.
| Computational Method | Application in Pyrrolidine Chemistry | Key Insights |
| DFT | Elucidation of reaction mechanisms for pyrrolidine synthesis. nih.gov | Calculation of energy barriers, prediction of selectivity. nih.gov |
| MD Simulations | Study of conformational dynamics and solvent effects. | Understanding the role of non-covalent interactions. |
| QSAR | Predicting the biological activity or reactivity of novel derivatives. scispace.com | Guiding the design of new compounds with desired properties. scispace.com |
Integration into Broader Chemical Libraries for Methodological Studies
Chemical libraries are curated collections of diverse small molecules that are essential for drug discovery and the development of new synthetic methodologies. nih.govopenaccessjournals.com The inclusion of this compound and its derivatives into such libraries can significantly broaden their chemical space and utility.
Strategic Importance:
Expanding Chemical Diversity: The three-dimensional structure of the pyrrolidine ring provides access to regions of chemical space that are not well-represented by flat, aromatic compounds. nih.gov
Facilitating Methodological Studies: A library of pyrrolidine-based compounds can serve as a platform for testing and validating new synthetic reactions and catalytic systems. nih.gov
Accelerating Drug Discovery: By incorporating these compounds into screening libraries, researchers can more rapidly identify new lead compounds for a variety of biological targets. vipergen.com The integration of flow chemistry and batch methods has been shown to be an efficient strategy for preparing focused libraries of drug-like pyrrolidines. nih.govworktribe.com
| Library Type | Relevance to this compound | Impact on Research |
| Diversity-Oriented Libraries | Increases the structural and stereochemical complexity of the library. openaccessjournals.com | Broadens the scope of high-throughput screening campaigns. openaccessjournals.com |
| Focused Libraries | Provides a set of related compounds for structure-activity relationship studies. nih.gov | Facilitates the optimization of lead compounds in drug discovery. openaccessjournals.com |
| Fragment Libraries | The pyrrolidine core can serve as a starting point for fragment-based drug design. | Enables the discovery of novel binding motifs for biological targets. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, and how can key intermediates be optimized?
- Methodology : A common approach involves the acylation of chiral pyrrolidine precursors. For example, (R)-3-aminopyrrolidine derivatives can be reacted with 2-chlorophenol-activated esters or chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Critical steps include stereochemical control during acylation and final HCl salt formation via deprotection (e.g., Boc removal with HCl in ethyl acetate/acetonitrile) . Optimization focuses on solvent choice, reaction temperature (0–25°C), and stoichiometric ratios to minimize racemization.
Q. How should researchers characterize the stereochemical purity and structural identity of this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to confirm enantiomeric excess (>98%) .
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) can verify the 2-chlorophenoxy substitution pattern (e.g., aromatic protons at δ 7.2–7.4 ppm) and pyrrolidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 244.67) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
- Storage : Store in a cool, dry place (<25°C) under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology :
- Solubility Profiling : Conduct systematic solubility tests in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) at varying temperatures (20–50°C). Note discrepancies between theoretical (logP ~2.5) and experimental values, which may arise from HCl salt dissociation .
- Counterion Screening : Replace HCl with other salts (e.g., TFA, sulfate) to improve solubility in aqueous buffers for biological assays .
Q. What strategies mitigate side reactions during the synthesis of this compound, such as N-alkylation or ring-opening?
- Methodology :
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. For example, over-alkylation can be suppressed by limiting excess 2-chlorophenol and using milder bases (e.g., NaHCO3 instead of TEA) .
- Purification Techniques : Employ column chromatography (silica gel, eluent: DCM/methanol) or recrystallization (ethanol/water) to isolate the target compound from byproducts like N-alkylated derivatives .
Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications or receptor binding studies?
- Methodology :
- Computational Modeling : Perform DFT calculations to compare the energy barriers of (R)- vs. (S)-isomers in reactions (e.g., nucleophilic substitutions) .
- Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) using radioligand binding assays to correlate stereochemistry with IC50 values .
Key Considerations for Researchers
- Stereochemical Integrity : Monitor reaction conditions rigorously to prevent racemization, especially during acidic/basic steps .
- Ecotoxicology Data Gaps : No ecotoxicity data is available; assume precautionary measures to prevent environmental release .
- Regulatory Compliance : Dispose of waste via authorized hazardous waste handlers, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
